molecular formula C11H9N5O3 B1414953 (2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid CAS No. 1030420-11-1

(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid

Cat. No. B1414953
M. Wt: 259.22 g/mol
InChI Key: XPYZHXFUWFZFST-UHFFFAOYSA-N
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Description

The compound “(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been found to exhibit significant biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . A specific compound in this class, known as WS-10, has been discovered to selectively modulate ABCB1-mediated multidrug resistance .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has explored the synthesis of various derivatives of triazolopyrimidine, a class to which our compound of interest belongs. Britsun et al. (2006) demonstrated the formation of different triazolopyrimidine derivatives through reactions involving 3-oxo-N-phenylbutanethioamide and 5-amino-1H-1,2,4-triazoles in acetic acid, indicating potential pathways for synthesizing related compounds (Britsun et al., 2006). Additionally, Amr et al. (2016) focused on the synthesis and X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]-pyrimidine, further contributing to our understanding of the structural characteristics of these compounds (Amr et al., 2016).

Potential Pharmaceutical Applications

Significant research has been conducted on the pharmaceutical applications of triazolopyrimidine derivatives. Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and assessed its antibacterial activity, demonstrating the potential medical applications of such compounds (Lahmidi et al., 2019). This aligns with the study by Riyadh (2011), who synthesized N-arylpyrazole-containing enaminones and evaluated their antitumor and antimicrobial activities, suggesting the therapeutic potential of triazolopyrimidine-based compounds (Riyadh, 2011).

Advanced Material Science Applications

In the field of material science, Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities, hinting at their potential utility in developing new materials with built-in antimicrobial properties (Komykhov et al., 2017).

Safety And Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines are related to their biological activities. For instance, WS-10, a compound in this class, has been described as non-toxic .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines, including “(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid”, present a promising area for future research due to their significant biological activities . Further studies could focus on elucidating the specific synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile of this specific compound.

properties

IUPAC Name

2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c1-6-13-11-12-4-7-8(16(11)14-6)2-3-15(10(7)19)5-9(17)18/h2-4H,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYZHXFUWFZFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
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(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
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(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
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(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
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(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
Reactant of Route 6
(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid

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